molecular formula C14H14N6OS2 B5424056 2-{[5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3,4-thiadiazol-2-ylacetamide

2-{[5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3,4-thiadiazol-2-ylacetamide

Cat. No. B5424056
M. Wt: 346.4 g/mol
InChI Key: KIGRNKFRMACPOA-UHFFFAOYSA-N
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Description

The compound “2-{[5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3,4-thiadiazol-2-ylacetamide” belongs to the class of organic compounds known as triazoles. Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms .


Synthesis Analysis

The synthesis of such compounds usually involves the reaction of the corresponding thiols with azides to form the triazole ring . The exact synthesis process would depend on the specific starting materials and reaction conditions.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazole ring attached to a thiadiazole ring via a sulfur atom . The presence of these heterocyclic rings could impart unique chemical and physical properties to the compound.


Chemical Reactions Analysis

The chemical reactions of this compound would largely depend on the reactivity of the triazole and thiadiazole rings. These rings can participate in various chemical reactions, including nucleophilic substitution and electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the triazole and thiadiazole rings. These rings can contribute to the compound’s polarity, solubility, and stability .

Future Directions

The future research directions for this compound could include exploring its potential biological activities, optimizing its synthesis process, and studying its physical and chemical properties in more detail .

properties

IUPAC Name

2-[[5-methyl-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6OS2/c1-9-3-5-11(6-4-9)20-10(2)17-19-14(20)22-7-12(21)16-13-18-15-8-23-13/h3-6,8H,7H2,1-2H3,(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGRNKFRMACPOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=NN=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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